molecular formula C15H23NO3 B12955335 tert-Butyl (R)-(2-benzyl-3-hydroxypropyl)carbamate

tert-Butyl (R)-(2-benzyl-3-hydroxypropyl)carbamate

Cat. No.: B12955335
M. Wt: 265.35 g/mol
InChI Key: MZROITKHJJJGJI-CYBMUJFWSA-N
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Description

tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate: is a compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

The synthesis of tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The general reaction scheme is as follows:

    Reaction with Boc2O: The amine reacts with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or pyridine to form the Boc-protected amine.

    Purification: The product is then purified by standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) followed by nucleophilic substitution.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: PCC, DMP

    Reducing agents: LiAlH4

    Substitution reagents: TsCl, nucleophiles

Major products formed from these reactions include the corresponding carbonyl compounds, amines, and substituted derivatives.

Scientific Research Applications

tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate: has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis. The Boc group can be easily removed under acidic conditions, making it a versatile tool in multi-step synthesis.

    Biology: The compound can be used in the synthesis of peptides and proteins, where protecting groups are essential for selective reactions.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate primarily involves the cleavage of the Boc group under acidic conditions. The cleavage mechanism involves protonation of the carbonyl oxygen, followed by the formation of a tert-butyl cation and the release of carbon dioxide. The resulting amine can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar compounds to tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate include other Boc-protected amines such as:

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Phenyl carbamate

The uniqueness of tert-Butyl ®-(2-benzyl-3-hydroxypropyl)carbamate lies in its specific structure, which includes a benzyl group and a hydroxyl group, providing additional functional handles for further chemical modifications.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-benzyl-3-hydroxypropyl]carbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1

InChI Key

MZROITKHJJJGJI-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)CO

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CO

Origin of Product

United States

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